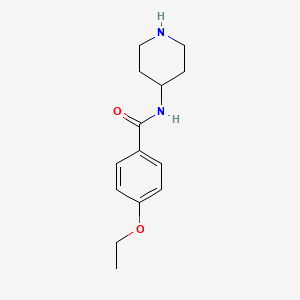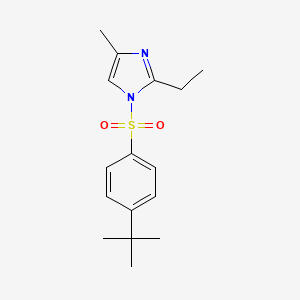
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of a family of enzymes called protein kinases, which play a crucial role in the regulation of cell growth and division. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole involves the inhibition of protein kinase activity. Protein kinases are enzymes that add phosphate groups to proteins, regulating their activity and function. By inhibiting the activity of specific protein kinases, 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole can disrupt cellular signaling pathways, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a metastasis inhibitor. Additionally, 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been found to have anti-inflammatory and immunosuppressive effects, which may be beneficial in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole in lab experiments is its specificity for certain protein kinases. This allows for targeted inhibition of specific signaling pathways, minimizing off-target effects. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole. One area of interest is the development of more potent and selective inhibitors of protein kinases, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanisms of action of the compound and its effects on cellular signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole in humans, with the ultimate goal of developing new treatments for cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-tert-butylphenylsulfonyl chloride, which is reacted with 2-ethyl-4-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several protein kinases, including Akt, which is involved in the regulation of cell survival, proliferation, and metabolism. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-6-15-17-12(2)11-18(15)21(19,20)14-9-7-13(8-10-14)16(3,4)5/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIKDLWBIZHUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

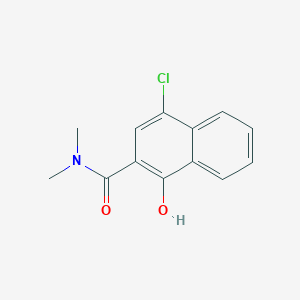
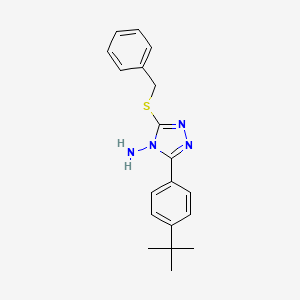
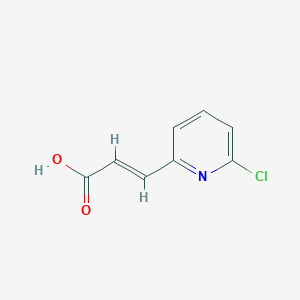
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)
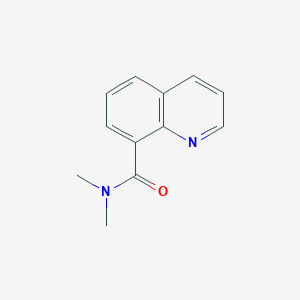
![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
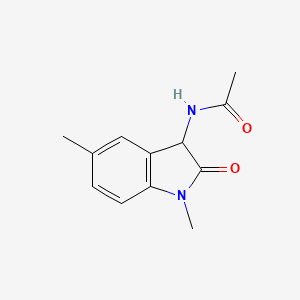
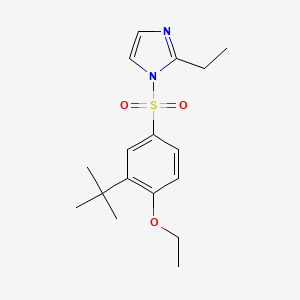
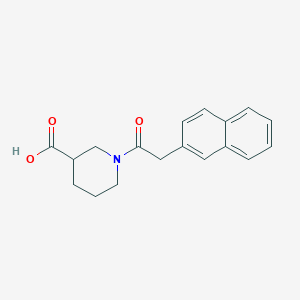
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)
